1-(2-Bromobenzyl)-2-carboxypiperidine
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Overview
Description
1-(2-Bromobenzyl)-2-carboxypiperidine is an organic compound that features a piperidine ring substituted with a 2-bromobenzyl group and a carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromobenzyl)-2-carboxypiperidine typically involves the nucleophilic substitution reaction of 2-bromobenzyl chloride with piperidine, followed by carboxylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromobenzyl)-2-carboxypiperidine undergoes various types of chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming a benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products:
Oxidation: Formation of 2-bromobenzaldehyde or 2-bromobenzoic acid.
Reduction: Formation of benzylpiperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Bromobenzyl)-2-carboxypiperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzyl)-2-carboxypiperidine involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can participate in various binding interactions, while the piperidine ring provides structural stability. The carboxyl group can form hydrogen bonds or ionic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(2-Bromobenzyl)piperidine: Lacks the carboxyl group, making it less versatile in terms of chemical reactivity.
2-Bromobenzyl chloride: A precursor used in the synthesis of 1-(2-Bromobenzyl)-2-carboxypiperidine.
1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Contains a pyrazole ring and borate functional group, offering different chemical properties and applications.
Uniqueness: this compound is unique due to the presence of both the bromobenzyl and carboxyl groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C13H16BrNO2 |
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Molecular Weight |
298.18 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H16BrNO2/c14-11-6-2-1-5-10(11)9-15-8-4-3-7-12(15)13(16)17/h1-2,5-6,12H,3-4,7-9H2,(H,16,17) |
InChI Key |
CCHNFJUIRHYUGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2Br |
Origin of Product |
United States |
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